molecular formula C12H12BrN3O2 B3023321 1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide CAS No. 556063-26-4

1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide

Cat. No.: B3023321
CAS No.: 556063-26-4
M. Wt: 310.15 g/mol
InChI Key: XVIDHBFTGJPJEP-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)pyridin-2(1H)-imine hydrobromide is an organic compound that features a nitrobenzyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide typically involves the reaction of 4-nitrobenzyl chloride with pyridine-2-imine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrobromide salt is then formed by treating the resulting compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrobenzyl)pyridin-2(1H)-imine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(4-aminobenzyl)pyridin-2(1H)-imine hydrobromide.

Scientific Research Applications

1-(4-Nitrobenzyl)pyridin-2(1H)-imine hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can interact with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminobenzyl)pyridin-2(1H)-imine hydrobromide
  • 1-(4-Methylbenzyl)pyridin-2(1H)-imine hydrobromide
  • 1-(4-Chlorobenzyl)pyridin-2(1H)-imine hydrobromide

Uniqueness

1-(4-Nitrobenzyl)pyridin-2(1H)-imine hydrobromide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]pyridin-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2.BrH/c13-12-3-1-2-8-14(12)9-10-4-6-11(7-5-10)15(16)17;/h1-8,13H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIDHBFTGJPJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=N)N(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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